Cas no 2229612-13-7 (O-2-methyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propylhydroxylamine)
L'O-2-metil-2-(4,5,6,7-tetraidro-1H-indazol-3-il)propilidrossilammina è un composto chimico strutturalmente complesso, caratterizzato dalla presenza di un gruppo idrossilamminico legato a una struttura propilica sostituita con un frammento tetraidroindazolico. La sua architettura molecolare combina la reattività del gruppo N-OH con la stabilità conferita dal nucleo indazolico saturo, rendendolo un intermedio versatile in sintesi organica. Il gruppo tetraidroindazolico offre potenziali interazioni steriche ed elettroniche, mentre la catena propilica metilata può influenzarne la lipofilia. Questo composto trova applicazione come building block in chimica farmaceutica, particolarmente utile per lo sviluppo di inibitori enzimatici o ligandi metallorganici, grazie alla sua capacità di chelazione e alla modulabilità conformazionale. La sua stabilità relativa e la selettività funzionale lo rendono adatto per applicazioni in condizioni di reazione controllate.
2229612-13-7 structure
Product Name:O-2-methyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propylhydroxylamine
Numero CAS:2229612-13-7
MF:C11H19N3O
MW:209.288062334061
CID:6556580
PubChem ID:165859626
Update Time:2025-07-27
O-2-methyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propylhydroxylamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- O-2-methyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propylhydroxylamine
- O-[2-methyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propyl]hydroxylamine
- EN300-1779424
- 2229612-13-7
-
- Inchi: 1S/C11H19N3O/c1-11(2,7-15-12)10-8-5-3-4-6-9(8)13-14-10/h3-7,12H2,1-2H3,(H,13,14)
- Chiave InChI: VENQIWLUWZQADN-UHFFFAOYSA-N
- Sorrisi: O(CC(C)(C)C1C2=C(CCCC2)NN=1)N
Proprietà calcolate
- Massa esatta: 209.152812238g/mol
- Massa monoisotopica: 209.152812238g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 220
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 63.9Ų
O-2-methyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propylhydroxylamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1779424-1g |
O-[2-methyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propyl]hydroxylamine |
2229612-13-7 | 1g |
$1742.0 | 2023-09-20 | ||
| Enamine | EN300-1779424-5g |
O-[2-methyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propyl]hydroxylamine |
2229612-13-7 | 5g |
$5056.0 | 2023-09-20 | ||
| Enamine | EN300-1779424-10g |
O-[2-methyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propyl]hydroxylamine |
2229612-13-7 | 10g |
$7497.0 | 2023-09-20 | ||
| Enamine | EN300-1779424-0.05g |
O-[2-methyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propyl]hydroxylamine |
2229612-13-7 | 0.05g |
$1464.0 | 2023-09-20 | ||
| Enamine | EN300-1779424-0.1g |
O-[2-methyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propyl]hydroxylamine |
2229612-13-7 | 0.1g |
$1533.0 | 2023-09-20 | ||
| Enamine | EN300-1779424-0.25g |
O-[2-methyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propyl]hydroxylamine |
2229612-13-7 | 0.25g |
$1604.0 | 2023-09-20 | ||
| Enamine | EN300-1779424-0.5g |
O-[2-methyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propyl]hydroxylamine |
2229612-13-7 | 0.5g |
$1673.0 | 2023-09-20 | ||
| Enamine | EN300-1779424-1.0g |
O-[2-methyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propyl]hydroxylamine |
2229612-13-7 | 1g |
$1742.0 | 2023-05-26 | ||
| Enamine | EN300-1779424-2.5g |
O-[2-methyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propyl]hydroxylamine |
2229612-13-7 | 2.5g |
$3417.0 | 2023-09-20 | ||
| Enamine | EN300-1779424-5.0g |
O-[2-methyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propyl]hydroxylamine |
2229612-13-7 | 5g |
$5056.0 | 2023-05-26 |
O-2-methyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propylhydroxylamine Letteratura correlata
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
2229612-13-7 (O-2-methyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propylhydroxylamine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti